molecular formula C6H4ClN3 B581714 5-Chloroimidazo[1,2-C]pyrimidine CAS No. 1208086-02-5

5-Chloroimidazo[1,2-C]pyrimidine

Cat. No.: B581714
CAS No.: 1208086-02-5
M. Wt: 153.569
InChI Key: OJBUAPPCTMEOSX-UHFFFAOYSA-N
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Description

5-chloroimidazo[1,2-c]pyrimidine is a versatile heterocyclic building block in medicinal chemistry, valued for its role in designing targeted therapeutic agents. Its core structure is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer treatment . Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit potent inhibitory activity against receptor tyrosine kinases like c-Met, a key target in oncology due to its role in tumor growth, angiogenesis, and metastasis . Furthermore, this chemotype has demonstrated significant potential in antiviral research; novel Schiff base derivatives have been identified through molecular docking studies as promising entrance inhibitors for SARS-CoV-2, showing high binding affinity to both the human ACE2 receptor and the viral spike protein . The chloro functional group at the 5-position provides a reactive handle for facile synthetic elaboration via cross-coupling and nucleophilic substitution reactions, enabling rapid diversification to optimize drug efficacy and selectivity against biological targets . Additional research explores the antimycotic activity of related imidazo[1,2-a]pyrimidine derivatives against pathogens like Candida albicans , suggesting broader applications in developing new antifungal agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBUAPPCTMEOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680988
Record name 5-Chloroimidazo[1,2-c]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208086-02-5
Record name 5-Chloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroimidazo[1,2-c]pyrimidine
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Functionalization and Derivatization of the Imidazo 1,2 C Pyrimidine Core

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of specific positions on the imidazo[1,2-c]pyrimidine (B1242154) ring system, which is crucial for establishing structure-activity relationships.

Halogenation is a fundamental strategy for introducing reactive sites onto the imidazo[1,2-c]pyrimidine core. The inherent reactivity of the scaffold, influenced by the nitrogen atoms, directs the position of halogenation. For instance, the bromination of imidazo[4,5-b]pyridines in 50% aqueous acetic acid selectively yields 6-bromo derivatives researchgate.net. While direct halogenation of 5-Chloroimidazo[1,2-c]pyrimidine is not extensively detailed, related structures provide insights. For example, the chlorination of imidazo[1,2-a]pyridines can be achieved using reagents like sodium chlorite (B76162) under acidic conditions, targeting the C3 position researchgate.netresearchgate.netrsc.org. A metal-free approach for the C3-chlorination of imidazo[1,2-a]pyridines has been developed using sodium chlorite as the halogen source in DMF at 60°C researchgate.net. Another environmentally friendly method utilizes chloramine-T for the chlorination of various imidazoheterocycles, including imidazo[1,2-a]pyridines, at room temperature acs.org.

The synthesis of di- and tri-substituted halo-imidazo[1,2-c]pyrimidines is also of significant interest. For instance, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (B6297548) has been synthesized and characterized . The synthesis of ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate often starts from 7-chloroimidazo[1,2-c]pyrimidin-5-ol (B3024609) using phosphoryl chloride as the chlorinating agent evitachem.com.

Table 1: Halogenation and Chloro-Substitution Reactions

Starting Material Reagent(s) Product Reference(s)
Imidazo[4,5-b]pyridines Bromine in 50% aqueous acetic acid 6-Bromoimidazo[4,5-b]pyridines researchgate.net
Imidazo[1,2-a]pyridines Sodium chlorite, acid 3-Chloroimidazo[1,2-a]pyridines researchgate.netresearchgate.netrsc.org
Imidazoheterocycles Chloramine-T C-3 Chloro-substituted imidazoheterocycles acs.org

The chlorine atom at the C5 position of this compound is susceptible to nucleophilic attack, making it a prime site for introducing a wide array of functional groups. This reactivity is a cornerstone for the diversification of the imidazo[1,2-c]pyrimidine scaffold. Nucleophilic substitution reactions can occur at various positions on the ring system ambeed.com. For example, in 5,7-dichloroimidazo[1,5-c]pyrimidines, the 5-chloro group is selectively substituted thieme-connect.de.

The chloro group at C5 can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to generate novel derivatives. For instance, 7-chloro-1-(2,3,5-tri-O-benzyl-beta-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one undergoes amination to yield the corresponding 7-amino derivative nih.gov. Similarly, the bromine atom at position 8 and the chlorine at position 5 of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine can undergo nucleophilic aromatic substitution . The bromine atom generally exhibits higher reactivity in these reactions .

Table 2: Nucleophilic Displacement and Substitution Reactions

Substrate Nucleophile/Reagent Product Reference(s)
7-Chloro-1-(2,3,5-tri-O-benzyl-beta-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one Amine 7-Amino-1-(2,3,5-tri-O-benzyl-beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one nih.gov
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (5-Fluorobenzo[d]dioxol-4-yl)methanamine, Pd catalyst 8-((5-Fluorobenzo[d]dioxol-4-yl)methyl)-5-chloroimidazo[1,2-c]pyrimidine

Direct C-H activation and functionalization represent a powerful and atom-economical approach to modify the imidazo[1,2-c]pyrimidine core sigmaaldrich.com. While specific examples for this compound are not abundant, the extensive research on the related imidazo[1,2-a]pyridine (B132010) scaffold provides valuable insights into the potential reactivity researchgate.netnih.govmdpi.comrsc.orgrsc.org. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus a primary site for electrophilic attack and radical functionalization researchgate.netmdpi.com.

Transition-metal-free C-H functionalization methods have gained significant attention researchgate.net. For instance, visible light-induced C-H trifluoromethylation of imidazopyridines has been achieved using a photoredox catalyst mdpi.com. Similarly, C3-formylation can be accomplished using tetramethylethylenediamine (TMEDA) under visible light with a photosensitizer mdpi.com. These strategies could potentially be adapted for the C-H functionalization of this compound, likely at positions analogous to the reactive sites in imidazo[1,2-a]pyridines.

The imidazo[1,2-c]pyrimidine scaffold can serve as a building block for the construction of more complex tricyclic and polycyclic systems, which often exhibit interesting biological activities. One approach involves the intermolecular cyclization of functionalized imidazo[1,2-c]pyrimidine derivatives. For example, an imidazo[1,2-c]pyrimidin-5-amine (B15072708) derivative can be obtained through the intermolecular cyclization of a precursor with phenyl isothiocyanate scispace.com. Further reaction of this amine with chloroacetyl chloride can lead to the formation of a tricyclic system scispace.com.

Another strategy involves the reaction of a suitable imidazo[1,2-c]pyrimidine derivative with bifunctional reagents. For instance, treatment of a chromene-fused imidazopyrimidine with triethyl orthoformate in acetic anhydride (B1165640) can lead to the formation of a polycyclic system scispace.com. The synthesis of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives has also been reported, demonstrating the construction of fused ring systems with potential cytotoxic activities nih.gov.

Introduction of Diverse Substituents onto the Scaffold

The introduction of a wide variety of substituents onto the imidazo[1,2-c]pyrimidine core is essential for fine-tuning its physicochemical properties and biological activity.

Amine and imine functionalities are prevalent in many biologically active molecules. The synthesis of amine and imine derivatives of the imidazo[1,2-c]pyrimidine scaffold can be achieved through various synthetic routes. A common method involves the condensation of an aldehyde-substituted imidazo[1,2-c]pyrimidine with a primary amine to form an imine (Schiff base), which can subsequently be reduced to the corresponding amine nih.govnih.gov. For example, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) reacts with various aromatic amines to yield imine derivatives, which can then be reduced to the corresponding amines nih.gov.

Microwave-assisted synthesis has been shown to be an efficient method for the formation of imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives, often leading to moderate to good yields in shorter reaction times nih.gov. These synthetic strategies are directly applicable to the this compound core, provided a suitable aldehyde precursor is available.

Table 3: Synthesis of Amine and Imine Derivatives

Starting Material Reagent(s) Product Type Reference(s)
Imidazo[1,2-a]pyrimidine-2-carbaldehyde Aromatic amines Imine derivatives nih.gov

Azo-Dye Functionalization

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). scispace.com The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another amine. mdpi.com

While direct literature on the azo-dye functionalization of this compound is not prevalent, a synthetic route can be proposed based on established methods for other heterocyclic amines. The process would likely begin with the nucleophilic substitution of the chlorine atom at the 5-position with an amino group. This resulting 5-aminoimidazo[1,2-c]pyrimidine could then be diazotized using sodium nitrite (B80452) in an acidic medium. The subsequent coupling of the generated diazonium salt with various aromatic compounds, such as naphthol derivatives, would yield a series of novel azo dyes. This method allows for the creation of a wide palette of colors, as the final shade is dependent on the chemical structure of the coupling component. mdpi.com

Table 1: Proposed Synthesis of Azo Dyes from Imidazo[1,2-c]pyrimidine Core

Step Reaction Reagents and Conditions Intermediate/Product
1 Amination This compound, Ammonia or amine source 5-Aminoimidazo[1,2-c]pyrimidine
2 Diazotization 5-Aminoimidazo[1,2-c]pyrimidine, NaNO₂, HCl, 0-5 °C Imidazo[1,2-c]pyrimidine-5-diazonium salt

Nucleoside Analogues

Nucleoside analogues are synthetic compounds that mimic natural nucleosides and are of significant interest in the development of therapeutic agents. The synthesis of nucleoside analogues based on the imidazo[1,2-c]pyrimidine core has been explored, particularly focusing on arabinofuranosyl derivatives which are known for their biological activities. acs.org

A key synthetic strategy involves the condensation of a silylated chloro-substituted imidazo[1,2-c]pyrimidine with a protected sugar halide. For instance, trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one was condensed with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. This reaction yielded the protected nucleoside, which could then undergo further modifications. acs.org

Subsequent chemical steps, such as catalytic dehalogenation (removal of the chlorine atom) and amination, allow for the creation of analogues of hypoxanthine (B114508) and guanine, respectively. The final deprotection step, typically a reductive hydrogenolysis to remove the benzyl (B1604629) groups, affords the target nucleoside analogues. The anomeric configuration (β-configuration) of these nucleosides is often confirmed through spectroscopic methods and by measuring the specific rotation before and after a periodate-borohydride degradation sequence, where a change from a negative to a large positive specific rotation indicates a β-anomeric configuration. acs.org

Table 2: Synthesis of Imidazo[1,2-c]pyrimidine Nucleoside Analogues

Compound ID Description Starting Materials Key Reactions
3 7-chloro-1-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one Trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one, 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride Silylation, Condensation
4 1-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one Compound 3 Catalytic Dehalogenation
5 7-amino-1-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one Compound 3 Amination
6 1-(β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one (Hypoxanthine analogue) Compound 4 Reductive Hydrogenolysis (Debenzylation)
7 7-amino-1-(β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one (Guanine analogue) Compound 5 Reductive Hydrogenolysis (Debenzylation)

Data sourced from a study on 7-chloro-substituted analogues. acs.org

Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and exhibit a wide range of biological activities. semanticscholar.org The synthesis of chalcone derivatives incorporating the imidazo[1,2-c]pyrimidine scaffold has been successfully achieved, demonstrating the utility of this core in creating complex bioactive molecules. ekb.eg

A common method for preparing these derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, an imidazo[1,2-a]pyrimidine-2-carbaldehyde can be reacted with various substituted acetophenones. derpharmachemica.com The reaction is often carried out under solvent-free conditions at room temperature using a solid base like sodium hydroxide, which makes it an efficient and environmentally friendly approach. derpharmachemica.com This methodology allows for the synthesis of a library of chalcone derivatives by varying the substituents on the acetophenone (B1666503) ring. ekb.egderpharmachemica.com The resulting chalcones are valuable intermediates for synthesizing other heterocyclic systems. ekb.eg

Table 3: Examples of Synthesized Imidazo[1,2-a]pyrimidine Chalcone Derivatives

Compound R (Substituent on Acetophenone) Synthesis Method Yield (%)
4a H Claisen-Schmidt Condensation 83
4b 4-Chloro Claisen-Schmidt Condensation 81
4c 4-Bromo Claisen-Schmidt Condensation 80
4d 4-Fluoro Claisen-Schmidt Condensation 78
4e 4-Methyl Claisen-Schmidt Condensation 75
4f 4-Methoxy Claisen-Schmidt Condensation 76

Data adapted from a study on imidazo[1,2-a]pyrimidine derivatives. derpharmachemica.com

Synthetic Accessibility for Library Generation

Synthetic accessibility is a crucial concept in drug discovery, referring to the ease with which a compound can be synthesized. tsijournals.com The imidazo[1,2-c]pyrimidine scaffold, and its 5-chloro derivative in particular, is well-suited for the generation of chemical libraries due to its versatile reactivity. rsc.org The core structure can be assembled through various synthetic strategies, including multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. nih.govnih.gov

The 5-chloro substituent is a key functional handle. It activates the pyrimidine (B1678525) ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, the chlorine atom can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. This enables extensive diversification at the 5-position.

In addition to the 5-position, other sites on the heterocyclic core, such as the C-3 position, can be functionalized. rsc.org Methodologies for direct C-H functionalization have also been developed for related imidazopyridine systems, providing another avenue for derivatization without the need for pre-functionalized starting materials. nih.gov The combination of these diverse synthetic methods makes the this compound scaffold a powerful platform for generating large libraries of compounds for screening in drug discovery and materials science programs. rsc.orgrsc.org

Table 4: Reaction Types for Library Generation on the Imidazo[1,2-c]pyrimidine Core

Reaction Type Position(s) Targeted Potential Reagents Purpose
Nucleophilic Aromatic Substitution (SNAr) C5-Cl Amines, Alcohols, Thiols Introduce diverse functional groups
Suzuki Coupling C5-Cl Boronic acids/esters Form C-C bonds (biaryl structures)
Sonogashira Coupling C5-Cl Terminal alkynes Form C-C bonds (alkynyl structures)
Heck Coupling C5-Cl Alkenes Form C-C bonds (vinyl structures)
C-H Functionalization C3, other C-H bonds Various (metal-catalyzed) Direct derivatization without pre-activation

Spectroscopic and Advanced Analytical Characterization of Imidazo 1,2 C Pyrimidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 5-Chloroimidazo[1,2-c]pyrimidine by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

In ¹H NMR spectroscopy, the aromatic protons on the bicyclic ring system are expected to appear in a distinct downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents and the electronegative nitrogen atoms. The specific chemical shifts and coupling constants (J-values) between adjacent protons would allow for the unambiguous assignment of each proton on the imidazole (B134444) and pyrimidine (B1678525) rings. For instance, the proton on the carbon adjacent to the chlorine atom would likely experience a different electronic environment compared to the others, leading to a unique chemical shift.

In ¹³C NMR spectroscopy, all six carbon atoms of the this compound skeleton would produce distinct signals. The carbon atom directly bonded to the chlorine (C5) is expected to be significantly deshielded, appearing at a characteristic chemical shift. The carbons adjacent to the nitrogen atoms (e.g., bridgehead carbons and those in the C=N bonds) would also resonate at lower fields. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating the proton and carbon signals, confirming the connectivity of the entire molecule. beilstein-journals.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on similar heterocyclic systems and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.5115 - 125
H-37.5 - 8.0110 - 120
C-5---145 - 155
H-78.5 - 9.0140 - 150
H-87.2 - 7.8105 - 115
C-8a---150 - 160

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups and characteristic vibrations within the this compound molecule. The IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds.

The spectrum is expected to be dominated by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. mdpi.com The in-plane and out-of-plane bending vibrations of the C-H bonds would be visible in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. A crucial absorption band would be that corresponding to the C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ range. Analysis of these bands confirms the presence of the aromatic rings and the chloro-substituent. core.ac.uk

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1650 - 1550
Aromatic C=C Stretch1600 - 1450
Ring Vibrations (Breathing)1500 - 1300
Aromatic C-H Bending (in-plane)1300 - 1000
C-Cl Stretch800 - 600

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₆H₄ClN₃, corresponding to a molecular weight of approximately 153.57 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion will be seen, with a peak at m/z 153 (for the ³⁵Cl isotope) and a smaller peak at m/z 155 (for the ³⁷Cl isotope), with relative intensities of about 3:1. iosrjournals.org This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. Fragmentation of the molecular ion under EI conditions could involve the loss of small, stable molecules. Plausible fragmentation pathways include the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN) from the imidazole or pyrimidine ring, or the cleavage of the bicyclic system. sapub.org

UV-Visible Spectroscopy and Fluorescence Properties

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound molecule. Aromatic heterocyclic compounds typically exhibit strong absorption in the ultraviolet region.

The UV-Vis spectrum of this compound is expected to show one or more intense absorption bands corresponding to π → π* transitions within the fused aromatic rings. researchgate.net Based on data for similar imidazopyrimidine systems, these absorption maxima (λ_max) are likely to occur in the 250-350 nm range. The position and intensity of these bands can be influenced by the solvent polarity.

While many imidazo[1,2-a]pyrimidine (B1208166) derivatives are known to be fluorescent, this property is highly dependent on the substitution pattern and the specific electronic structure. researchgate.net If this compound is fluorescent, it would exhibit an emission spectrum at a longer wavelength than its absorption spectrum upon excitation. The difference between the absorption and emission maxima is known as the Stokes shift. Further experimental work would be needed to determine its specific fluorescence properties, if any.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the fused imidazo[1,2-c]pyrimidine (B1242154) ring system. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or halogen bonding involving the chlorine atom. researchgate.netresearchgate.net This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a vital hybrid technique for assessing the purity of a this compound sample and for analyzing complex reaction mixtures. beilstein-journals.orgnih.gov

In this method, the sample is first injected into an HPLC system, typically using a reversed-phase column (e.g., C18). A solvent gradient is used to separate the target compound from any impurities, starting materials, or byproducts based on their differing polarities. As each component elutes from the column, it enters the mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) for each eluting peak, allowing for positive identification. The HPLC chromatogram indicates the purity of the sample by showing the relative area of the peak corresponding to this compound, while the mass spectrum confirms its identity by its molecular weight (m/z 154 for [M+H]⁺ in positive ion mode). nih.gov

Computational and Theoretical Studies on Imidazo 1,2 C Pyrimidines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental quantum chemical simulation method used to determine the optimized molecular structures and reactive sites of chemical systems. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) basis sets, have been effectively employed to predict a wide range of molecular properties. nih.govnih.gov These calculations provide insights into the energy of frontier molecular orbitals, molecular electrostatic potential, and other quantum chemical descriptors that are essential for predicting the molecule's behavior. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand and predict chemical reactivity. youtube.comwikipedia.orgfiveable.me The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, defining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a key indicator of the molecule's chemical stability and reactivity. nih.gov

In studies of imidazo[1,2-a]pyrimidine derivatives, FMO analysis reveals that the HOMO is typically distributed over the entire fused heterocyclic ring system. nih.gov In contrast, the LUMO is often localized on a substituted phenyl nucleus or other electron-withdrawing groups attached to the core structure. nih.gov A smaller HOMO-LUMO gap indicates a molecule that is more easily polarized and therefore more reactive. nih.gov This analysis is fundamental in predicting how these molecules will interact in biological systems. youtube.com

ParameterDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. youtube.com
Energy Gap (ΔE) The energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential distribution around a molecule, which is determined by its electron and charge distribution. nih.gov MEP is a key descriptor for understanding the relationship between molecular structure and biological activity, as it helps identify sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov In an MEP map, different colors represent varying electrostatic potentials:

Red: Indicates regions of negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Indicates regions of positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Represents neutral or zero potential regions. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, MEP analyses typically show that the most negative potential is concentrated around the nitrogen atoms of the heterocyclic rings. nih.gov These nitrogen-rich areas are identified as the primary nucleophilic centers. nih.gov Conversely, the positive potential is generally located around the hydrogen atoms attached to the ring system, indicating these as the electrophilic sites. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms and the bonds between them within a molecule. nih.govarxiv.org This analysis can identify and characterize chemical bonds and other interactions. A key feature of QTAIM is the identification of Bond Critical Points (BCPs), which are points of minimum electron density between two interacting atoms. nih.gov The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the chemical bond. QTAIM analysis is performed to understand the types and strengths of interactions within the molecular structure. nih.gov

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule. nih.govresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished:

Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green Isosurfaces: Represent weak van der Waals interactions.

Red Isosurfaces: Signify repulsive interactions, often found within sterically crowded ring systems. nih.gov

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular docking is a powerful computational technique in drug design that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net This simulation helps to forecast the binding affinity and interaction patterns between the molecule and the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com For imidazo[1,2-a]pyrimidine derivatives, which exhibit a wide range of pharmacological activities including antimicrobial and antiviral properties, docking studies are essential for elucidating their mechanism of action at a molecular level. nih.govnih.gov

Following a docking simulation, a detailed ligand-protein interaction analysis is performed to understand the specific forces that stabilize the complex. This analysis identifies key amino acid residues in the protein's active site that interact with the ligand. These interactions can include:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Often involving aromatic rings and alkyl groups.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov

For example, docking studies of imidazo[1,2-a]pyrimidine derivatives into the active sites of microbial or viral proteins have shown that the heterocyclic scaffold can form multiple hydrogen bonds and hydrophobic interactions, contributing to high binding affinities. nih.govbeilstein-journals.org One study on potential SARS-CoV-2 inhibitors found that an imidazo[1,2-a]pyrimidine derivative achieved a remarkable binding affinity of -9.1 kcal/mol with the ACE2 receptor. nih.gov Such analyses are critical for optimizing the structure of lead compounds to enhance their potency and selectivity. nih.gov

Interaction TypeDescriptionRole in Binding
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Key for determining ligand orientation and specificity. nih.gov
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Major driving force for ligand binding and protein folding.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Stabilizes the binding of ligands containing aromatic systems.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the protein-ligand complex.

Conformational Analysis and Stability Studies

The imidazo[1,2-c]pyrimidine (B1242154) ring system, like other fused heterocycles, possesses a relatively rigid core. nih.gov Understanding the specific conformations of its derivatives is crucial for elucidating structure-activity relationships.

Detailed conformational studies on specific imidazo[1,2-c]pyrimidine derivatives have been performed using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which are then confirmed by single-crystal X-ray structure determination. maynoothuniversity.ie For instance, in one study, the analysis of coupling constants in the NMR spectrum of a substituted imidazo[1,2-c]pyrimidine allowed for the proposition of a trans relationship between protons on the heterocyclic ring. maynoothuniversity.ie This structural elucidation was subsequently confirmed by X-ray crystallography, which provides unambiguous proof of the molecule's three-dimensional structure and the relative orientation of its substituents. maynoothuniversity.ie The resemblance of the imidazo[1,2-c]pyrimidine ring system to biologically significant purine (B94841) bases makes these molecules interesting pharmacophores. maynoothuniversity.ie

While specific stability studies for 5-Chloroimidazo[1,2-c]pyrimidine are not widely documented in the available literature, the inherent aromaticity of the fused ring system suggests a high degree of thermal and chemical stability. The conformational rigidity of the core is a key feature, with studies on related saturated systems like tetrahydroimidazo[1,2-a]pyrimidines also noting the conformational inflexibility of the heterocyclic core. nih.gov

In Silico Predictions for Research and Development

In silico methods are critical in modern drug discovery for predicting the pharmacokinetic and physicochemical properties of new chemical entities. These computational screenings help to identify candidates with favorable drug-like characteristics early in the development process, saving time and resources. nih.gov

Druglikeness is a qualitative concept used to evaluate a compound's potential to be an orally active drug with respect to its physicochemical properties. These assessments are often based on established guidelines like Lipinski's Rule of Five, Veber's rules, and Egan's rules. mdpi.com While specific in silico druglikeness and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this compound are not detailed in the available research, extensive studies on the isomeric imidazo[1,2-a]pyrimidine scaffold provide valuable insights that are likely applicable to the broader imidazopyrimidine class.

In silico analyses of various imidazo[1,2-a]pyrimidine derivatives have shown that these compounds generally exhibit promising drug-like characteristics. nih.govnih.gov Studies utilizing platforms like SwissADME are used to calculate key molecular descriptors. nih.govidaampublications.in Research has demonstrated that many compounds in this class adhere to Lipinski's, Veber's, and Egan's rules, indicating a high potential for good oral bioavailability. mdpi.com These analyses confirm that the imidazo[1,2-a]pyrimidine scaffold is a favorable starting point for the design of new therapeutic agents. mdpi.com

The table below summarizes typical parameters evaluated in druglikeness assessments, based on findings for the closely related imidazo[1,2-a]pyrimidine class of compounds.

ParameterTypical Guideline (Lipinski's Rule of Five)General Finding for Imidazopyrimidines
Molecular Weight (MW)≤ 500 g/molGenerally compliant mdpi.com
Log P (Octanol-Water Partition Coefficient)≤ 5Generally compliant nih.govmdpi.com
Hydrogen Bond Donors (HBD)≤ 5Generally compliant nih.govmdpi.com
Hydrogen Bond Acceptors (HBA)≤ 10Generally compliant nih.govmdpi.com
Topological Polar Surface Area (TPSA)≤ 140 Ų (Veber's Rule)Generally compliant nih.govmdpi.com
Number of Rotatable Bonds (nRotb)≤ 10 (Veber's Rule)Generally compliant nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

While established methods for constructing the imidazo[1,2-c]pyrimidine (B1242154) core exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. Traditional methods often rely on the cyclocondensation of aminopyrimidines with α-halocarbonyl compounds. smolecule.com Future advancements may include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the desired scaffold can significantly improve efficiency and reduce waste. This approach has been successfully applied to related imidazo[1,2-a]pyrimidine (B1208166) systems. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-driven methods, and microwave-assisted synthesis can lead to more sustainable production of 5-chloroimidazo[1,2-c]pyrimidine derivatives. ijsat.org Such methods can offer higher yields and shorter reaction times compared to conventional heating. researchgate.net

Novel Cyclization Strategies: Exploration of new cyclization pathways, such as the 6-endo-dig cyclization reported for related dipyridine systems, could provide access to unique precursors and derivatives of the imidazo[1,2-c]pyrimidine core. researchgate.net This involves designing substrates with appropriately positioned functional groups, like an alkyne, that can undergo intramolecular reactions to form the fused ring system. researchgate.net

Synthetic StrategyPotential AdvantagesRelevant Analogy
Multicomponent Reactions Increased efficiency, reduced waste, combinatorial library synthesis.Synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds. researchgate.net
Green Chemistry Methods Improved sustainability, higher yields, shorter reaction times.Microwave-assisted synthesis of pyrimidine (B1678525) derivatives. ijsat.org
Novel Cyclization Pathways Access to unique precursors, expanded structural diversity.6-endo-dig cyclization for imidazo[1,2-a;4,5-c']dipyridines. researchgate.net

Advanced Functionalization for Enhanced Target Specificity

The 5-chloro substituent serves as a key handle for further chemical modification, allowing for the introduction of various functional groups to modulate the compound's properties. Future work will focus on advanced functionalization to fine-tune biological activity and enhance specificity for molecular targets.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C5-position is amenable to substitution via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This strategy is crucial for exploring structure-activity relationships (SAR).

Direct C-H Functionalization: Developing methods for the direct functionalization of other positions on the imidazo[1,2-c]pyrimidine ring system is a major goal. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, allowing for the introduction of oxygen, nitrogen, and sulfur-containing moieties. smolecule.com This is a straightforward method to create libraries of analogs for biological screening.

Functionalizing the pyrimidine ring can significantly impact binding affinity and specificity. For instance, studies on related oligonucleotides have shown that C5-pyrimidine functionalization can increase thermal stability and lipophilicity, which are critical for developing better antisense technologies. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating drug discovery. Future research on this compound will heavily leverage this integration.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to understand the structural and electronic properties of the scaffold and its derivatives. researchgate.net This includes calculating Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to predict reactivity and intermolecular interactions. researchgate.netnih.gov

Molecular Docking: In silico docking studies are invaluable for predicting the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. researchgate.netnih.gov This allows for the rational design of compounds with improved potency and helps to elucidate their mechanism of action. beilstein-journals.org

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with promising drug-like characteristics early in the discovery process. researchgate.net

This integrated approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.netnih.gov

Exploration of New Biological Targets and Mechanisms of Action

The imidazo[1,2-c]pyrimidine scaffold and its analogs have shown a wide range of biological activities. However, their full therapeutic potential remains to be explored. Future research should aim to identify new biological targets and better understand the mechanisms through which these compounds exert their effects.

Potential therapeutic areas for investigation include:

Oncology: Derivatives of related imidazo[1,2-a]pyridines and imidazo[1,2-c]pyrimidines have demonstrated anticancer properties, acting as kinase inhibitors (e.g., c-Met) or inhibiting complexes like PRC2. nih.gov Future work could screen this compound libraries against a broader panel of cancer-related kinases and other oncogenic targets.

Infectious Diseases: The imidazopyridine scaffold has shown potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. rsc.org This suggests that this compound derivatives could be developed as novel antibacterial or antifungal agents. smolecule.combeilstein-journals.org

Neurodegenerative Diseases: Some imidazole (B134444) analogs have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. The neuroprotective effects of the imidazo[1,2-c]pyrimidine core represent another promising avenue of research.

Potential Therapeutic AreaKnown Targets for Related ScaffoldsFuture Research Focus
Oncology c-Met, ALK, PRC2, various kinases. nih.govScreening against diverse kinase panels, exploring novel anticancer mechanisms.
Infectious Diseases Mycobacterium tuberculosis enzymes. rsc.orgDevelopment of agents against drug-resistant bacteria and fungi.
Neurology Cholinesterases. Exploration of neuroprotective properties and targets for neurodegenerative diseases.

Contribution to Privileged Scaffold Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. ufrj.br The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) cores are already recognized as such scaffolds, being present in several commercial drugs and clinical candidates. rsc.orgnih.gov

The this compound system shares key structural characteristics with these recognized scaffolds, including a fused bicyclic, nitrogen-rich heterocyclic structure that can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules. ijsat.org

Future research should focus on:

Systematic Biological Screening: Evaluating libraries of this compound derivatives against a wide range of target classes to map its biological activity space.

Comparative Studies: Directly comparing the binding capabilities and pharmacological profiles of the imidazo[1,2-c]pyrimidine core against other imidazo-fused systems.

Scaffold Hopping and Bioisosteric Replacement: Using the this compound core as a bioisosteric replacement for other heterocyclic systems in known bioactive molecules to discover compounds with improved properties. beilstein-journals.org

By systematically exploring its potential, the this compound framework can be established as a valuable privileged scaffold, contributing significantly to the toolkit of medicinal chemists for the development of next-generation therapeutics.

Q & A

Q. Methodological solutions :

  • Combined DFT/X-ray analysis : Computational modeling predicts transition states, while X-ray crystallography validates final structures .
  • Halogen dance studies : Acidic conditions enable halogen migration, allowing access to thermodynamically favored positions .

What methodological frameworks are used for structure-activity relationship (SAR) studies targeting dual 5-HT1A/SERT activity?

Advanced
Dual-target SAR strategies include:

Radioligand binding assays : Quantify affinity for 5-HT1A (e.g., 3H^3H-8-OH-DPAT) and SERT (e.g., 3H^3H-citalopram) using membrane preparations from transfected cells .

In vivo functional tests : Assess antidepressant-like effects in rodent models (e.g., forced swim test) to correlate receptor occupancy with behavioral outcomes .

Metabolic stability screening : Liver microsomal assays predict pharmacokinetic profiles, guiding lead optimization .

Key Finding : Pyrido[1,2-c]pyrimidines with 3-(piperidin-3-yl)-1H-indole residues show nanomolar affinities for both targets, mimicking vilazodone’s dual mechanism .

How can capillary electrophoresis (CE) be optimized for quantifying this compound derivatives in biological matrices?

Analytical
Protocol :

  • Buffer system : 20 mM borate buffer (pH 9.3) with 10% methanol enhances resolution.
  • Sample preparation : Serum proteins are precipitated using acetonitrile (1:3 v/v) to minimize matrix interference.
  • Detection : UV absorbance at 254 nm with a limit of quantification (LOQ) of 50 ng/mL .

Advantages : CE offers rapid analysis (<10 min) and high reproducibility for preclinical serum studies .

What strategies address regioselectivity challenges in halogenation reactions of the pyrrolo[1,2-c]pyrimidine core?

Q. Advanced

  • Directed metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to direct halogenation to C5.
  • Sequential SEAr reactions : Bromine or iodine incorporation at C7, followed by acid-mediated halogen dance to C5 .
  • Computational guidance : DFT calculations predict charge distribution and reactive sites, reducing trial-and-error synthesis .

What are the advantages of flow synthesis for preparing this compound intermediates?

Q. Methodological

  • Safety : In situ generation of hazardous intermediates (e.g., ethyl isocyanoacetate) minimizes exposure .
  • Scalability : Continuous flow protocols enable gram-scale production with >90% yield.
  • Telescoped reactions : Multi-step sequences (e.g., triazole formation followed by cyclization) reduce purification needs .

How do researchers validate enantiomer-specific biological activity in dual-target antidepressants?

Q. Advanced

  • Chiral chromatography : Isolate enantiomers and test in radioligand assays to identify active stereoisomers.
  • In vivo enantiomer comparison : Behavioral assays (e.g., tail suspension test) reveal stereospecific efficacy differences.
  • Molecular docking : Simulate binding poses at 5-HT1A and SERT to rationalize enantiomer selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.